N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is a synthetic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylphenyl group, an acetamido group, and a methanesulfonylbutanamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with acetic anhydride to form N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions or amines replace specific groups in the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide Hydrochloride: Known for its use as a local anesthetic.
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Used in similar applications but with different chemical properties
Uniqueness
N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methanesulfonylbutanamide moiety, in particular, differentiates it from other similar compounds, providing distinct properties and applications .
Properties
IUPAC Name |
2-acetamido-N-(2,6-dimethylphenyl)-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-6-5-7-11(2)14(10)17-15(19)13(16-12(3)18)8-9-22(4,20)21/h5-7,13H,8-9H2,1-4H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASMAJKASNTDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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